Esperamicin A1 Produces Predominantly Single-Strand Breaks, Unlike Esperamicin C and Calicheamicin γ1I
Esperamicin A1 generates a majority of single-strand (SS) DNA lesions, whereas its analog esperamicin C and the related enediyne calicheamicin γ1I produce a significantly higher proportion of double-strand (DS) breaks. The deoxyfucose-anthranilate moiety of esperamicin A1 sterically hinders the abstraction of the second hydrogen atom required for DS cleavage [1].
| Evidence Dimension | Proportion of Double-Strand (DS) DNA Breaks |
|---|---|
| Target Compound Data | 20–25% of total damage |
| Comparator Or Baseline | Esperamicin C and Calicheamicin γ1I |
| Quantified Difference | Esperamicin A1 produces a lower proportion of DS lesions; the bulk of its damage is SS lesions via 5' chemistry. |
| Conditions | In vitro DNA cleavage assays; analysis of lesion types. |
Why This Matters
For researchers studying SS break repair pathways or requiring a cleaner SS damage signature, esperamicin A1 is the superior choice over DS break-inducing analogs.
- [1] Dedon, P. C., Salzberg, A. A., & Xu, J. (1993). Exclusive production of bistranded DNA damage by calicheamicin. Science, 259(5099), 963-967. (Data summarized in the ScienceDirect Esperamicin A1 chapter). View Source
